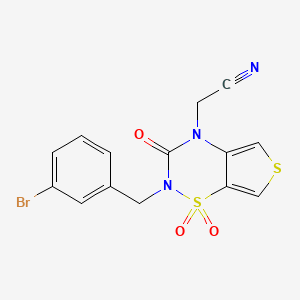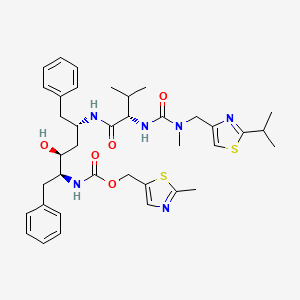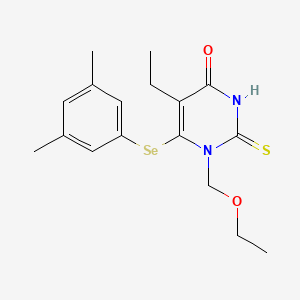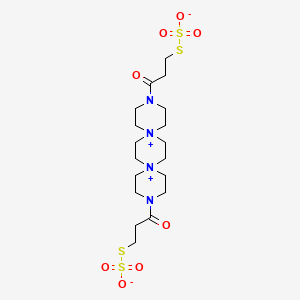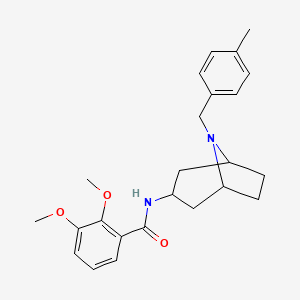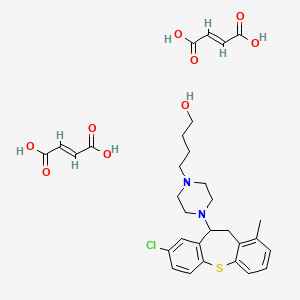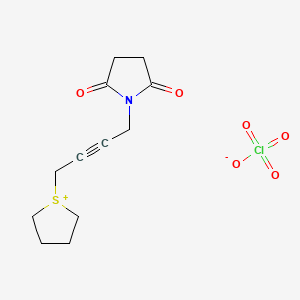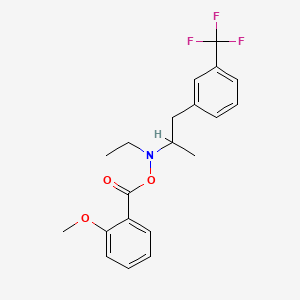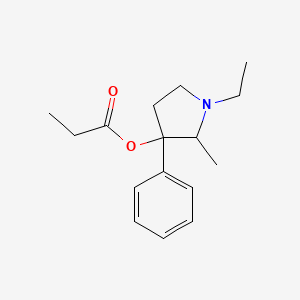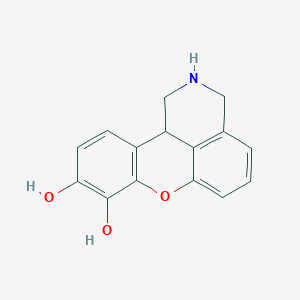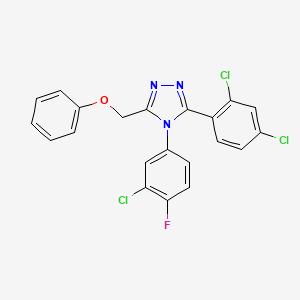
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro, fluoro, and phenoxymethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidized Derivatives: Formation of triazole N-oxides.
Reduced Derivatives: Formation of dihydrotriazoles.
Substituted Derivatives: Introduction of various functional groups at different positions on the triazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Possible application in the development of new drugs targeting specific diseases.
Anticancer Agents: Investigation of its potential as an anticancer agent.
Industry
Agrochemicals: Use as a fungicide or herbicide in agricultural applications.
Polymers: Incorporation into polymer structures to enhance material properties.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- involves interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: Interaction with cellular receptors to modulate their function and trigger specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the chloro and fluoro substituents on the phenyl ring.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro substituent.
Uniqueness
Substituent Effects: The presence of chloro, fluoro, and phenoxymethyl groups may impart unique chemical and biological properties.
Biological Activity: The specific substituents may enhance its activity as an antimicrobial or anticancer agent compared to similar compounds.
This outline provides a comprehensive overview of the compound and its potential applications
Eigenschaften
CAS-Nummer |
141079-15-4 |
|---|---|
Molekularformel |
C21H13Cl3FN3O |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H13Cl3FN3O/c22-13-6-8-16(17(23)10-13)21-27-26-20(12-29-15-4-2-1-3-5-15)28(21)14-7-9-19(25)18(24)11-14/h1-11H,12H2 |
InChI-Schlüssel |
GCVKTJJXEQMGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



